

In Vitro Genotoxic Potential of N-Nitroso Fluoxetine: A Technical Guide

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Compound of Interest

Compound Name: *N-Nitroso fluoxetine*

Cat. No.: B6179763

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Introduction

N-nitrosamines are a class of chemical compounds that have raised significant safety concerns due to their potential as potent mutagenic and carcinogenic agents.[1][2][3] These compounds are classified as a "cohort of concern" under the ICH M7(R2) guideline.[1] The discovery of N-nitrosamine impurities in various drug products has led to regulatory action and drug recalls.[1][4] A specific sub-category of these impurities is the Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API).[4][5] **N-Nitroso fluoxetine** is an NDSRI of fluoxetine, a widely prescribed antidepressant.[6][7][8] Understanding the genotoxic potential of **N-Nitroso fluoxetine** is crucial for the safety assessment of fluoxetine-containing drug products. This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on **N-Nitroso fluoxetine**, detailing the experimental protocols, summarizing the key findings, and illustrating the metabolic pathways involved.

Summary of Genotoxic Findings

N-Nitroso fluoxetine has been demonstrated to be genotoxic in a variety of in vitro assays. A summary of the findings is presented below.

Assay	Test System	Metabolic Activation	Result	Reference
Enhanced Ames Test	S. typhimurium & E. coli	Hamster Liver S9 (30%)	Positive	[9] [10]
Micronucleus Assay	Human TK6 Cells	Hamster Liver S9	Positive	[4] [5] [9] [10]
Micronucleus Assay	Human TK6 Cells	Without S9	Positive	[4] [9] [10]
Gene Mutation Assay (TK & HPRT)	Human TK6 Cells	Hamster Liver S9	Positive	[4] [5]
DNA Damage (Comet Assay)	2D and 3D HepaRG Cells	Endogenous	Positive	[1]
Micronucleus Assay	2D and 3D HepaRG Cells	Endogenous	Positive	[1]
ToxTracker Assay	Mammalian Cells	Enhanced (Hamster S9)	Positive	[2] [11]

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are described below.

Enhanced Ames Test (Bacterial Reverse Mutation Assay)

The Enhanced Ames Test is a modified version of the standard Ames test, optimized for the detection of mutagenic nitrosamines.[\[12\]](#)

- Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are typically used.[\[12\]](#) For nitrosamines, strains TA1535 and WP2 uvrA (pKM101) have been found to be particularly sensitive.[\[13\]](#)
- Metabolic Activation: A higher concentration of post-mitochondrial fraction (S9) from hamster liver (30%) is recommended, as it has been shown to be more effective at metabolically

activating N-nitrosamines compared to the standard rat liver S9.[2][12]

- Assay Procedure: The pre-incubation method is employed, with a recommended pre-incubation time of 30 minutes.[12][13] **N-Nitroso fluoxetine** is incubated with the tester strain and the S9 mix before being plated on minimal glucose agar plates. The plates are then incubated for 48-72 hours, and the number of revertant colonies is counted. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Mammalian Cell Micronucleus Assay

This assay is used to detect chromosomal damage. **N-Nitroso fluoxetine** has been tested using human lymphoblastoid TK6 cells.[4][5]

- Cell Line: Human TK6 cells are commonly used for this assay.
- Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (hamster liver S9).[4][5][9][10]
- Treatment: Cells are exposed to various concentrations of **N-Nitroso fluoxetine**. For treatments with S9, a short exposure time of 3-4 hours is used, followed by a recovery period. For treatments without S9, a continuous 24-hour exposure is employed.[4]
- Micronucleus Scoring: After treatment, cells are harvested and stained. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is scored. A significant increase in the percentage of cells with micronuclei indicates a positive genotoxic response. [4] **N-Nitroso fluoxetine** induced concentration-dependent increases in micronuclei in TK6 cells.[4][5]

Mammalian Cell Gene Mutation Assays (TK and HPRT)

These assays detect gene mutations in mammalian cells.

- Cell Line: Human TK6 cells are used, which are heterozygous at the thymidine kinase (TK) locus and hemizygous for the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.[4][5]

- **Metabolic Activation:** The assay is performed in the presence of hamster liver S9.[\[4\]](#)[\[5\]](#)
- **Principle:** The assay measures forward mutations at the TK and HPRT gene loci. Mutations in these genes lead to the loss of enzyme function, which can be selected for by growing the cells in the presence of a selective agent (trifluorothymidine for TK and 6-thioguanine for HPRT).
- **Procedure:** Cells are treated with **N-Nitroso fluoxetine** in the presence of S9, followed by a mutation expression period. The cells are then plated in the presence of the selective agent to determine the mutant frequency. A significant increase in the mutant frequency compared to the control indicates a positive mutagenic response. **N-Nitroso fluoxetine** was found to be mutagenic in both the TK and HPRT gene mutation assays.[\[4\]](#)[\[5\]](#)

Comet Assay and Micronucleus Assay in HepaRG Cells

The human hepatoma HepaRG cell line is metabolically competent, expressing a wide range of phase I and phase II enzymes, making it a valuable human-based model for genotoxicity testing of compounds that require metabolic activation.[\[1\]](#)[\[3\]](#)

- **Cell Models:** Both 2D monolayer cultures and 3D spheroid cultures of HepaRG cells have been used. 3D spheroids are generally more sensitive as they exhibit higher levels of CYP activity.[\[1\]](#)[\[3\]](#)
- **Comet Assay (Single Cell Gel Electrophoresis):** This assay detects DNA strand breaks.
 - **Procedure:** Following a 24-hour treatment with **N-Nitroso fluoxetine**, HepaRG cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, forming a "comet tail". The extent of DNA damage is quantified by measuring the percentage of DNA in the tail.[\[1\]](#)
 - **Findings:** **N-Nitroso fluoxetine** significantly induced DNA damage in both 2D and 3D HepaRG models.[\[1\]](#)
- **Micronucleus Assay:**
 - **Procedure:** Similar to the assay in TK6 cells, HepaRG cells are treated for 24 hours, and the frequency of micronucleus formation is assessed, often using flow cytometry for high-

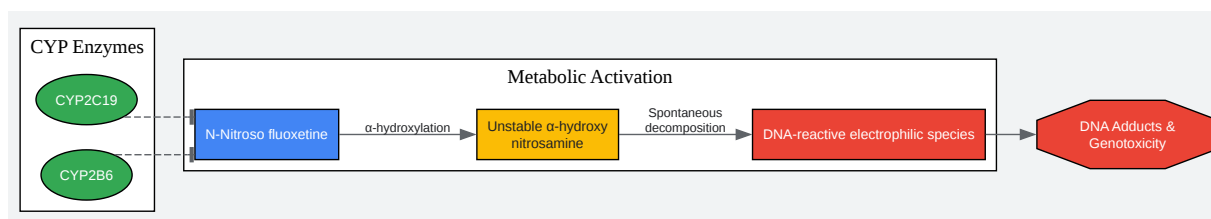
throughput analysis.[1]

- Findings: **N-Nitroso fluoxetine** increased the frequency of micronuclei in both 2D and 3D HepaRG cultures.[1]

Metabolic Activation and Signaling Pathways

The genotoxicity of many N-nitrosamines, including **N-Nitroso fluoxetine**, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[1][4] The primary activation pathway involves α -hydroxylation, which leads to the formation of unstable intermediates that can generate DNA-reactive species.[1]

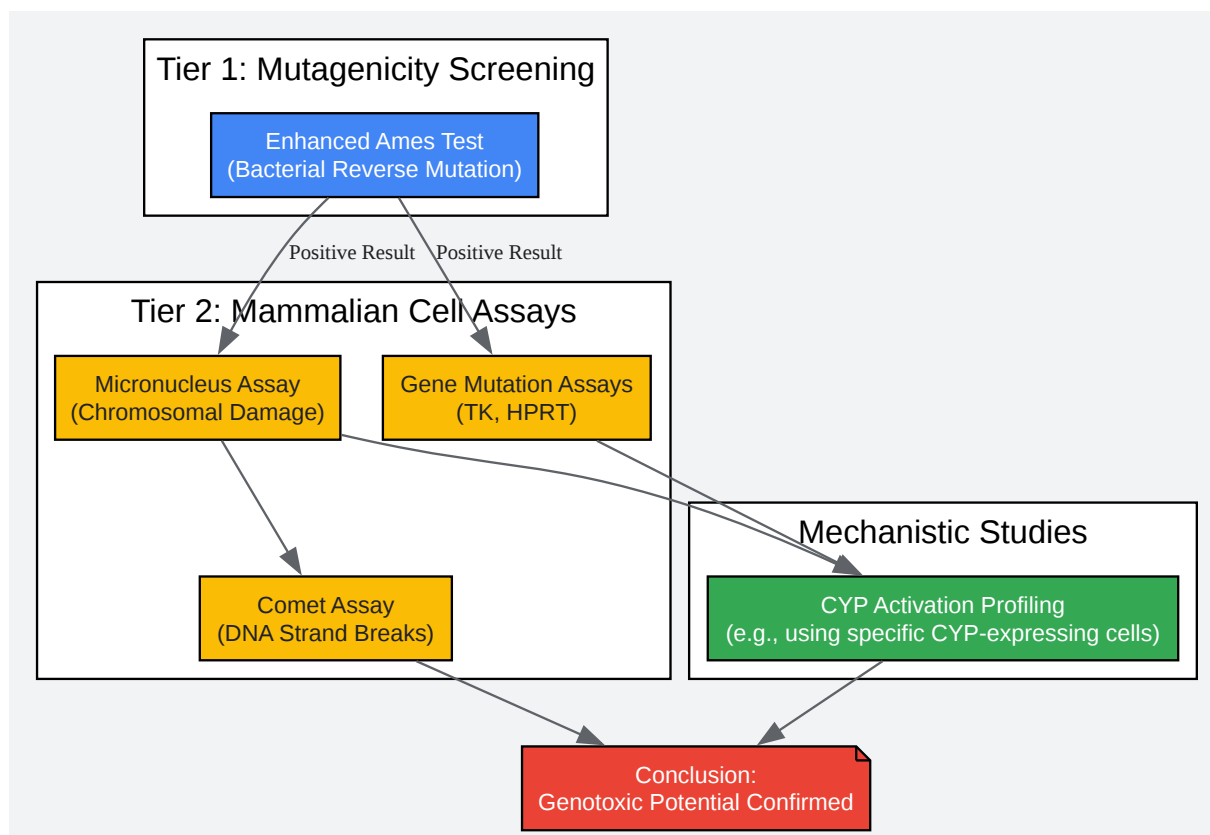
Studies using TK6 cells expressing single human CYP enzymes have identified that CYP2C19 and CYP2B6 are key enzymes in the metabolic activation of **N-Nitroso fluoxetine**, leading to its genotoxic effects.[9][10] CYP2A6 and CYP3A4 have also been implicated in the activation of other NDSRIs.[4][5]



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Caption: Metabolic activation of **N-Nitroso fluoxetine** by CYP enzymes.

The experimental workflow for assessing the in vitro genotoxicity of **N-Nitroso fluoxetine** typically follows a tiered approach, starting with bacterial assays and progressing to mammalian cell assays.



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Caption: In vitro genotoxicity testing workflow for **N-Nitroso fluoxetine**.

Conclusion

The available in vitro data consistently demonstrate that **N-Nitroso fluoxetine** is a genotoxic and mutagenic compound. It induces point mutations in bacteria and both gene mutations and chromosomal damage in human cell lines. The genotoxicity of **N-Nitroso fluoxetine** is dependent on metabolic activation, with CYP2C19 and CYP2B6 identified as key activating enzymes. These findings underscore the importance of controlling **N-Nitroso fluoxetine** impurities in pharmaceutical products to mitigate potential risks to human health. The use of metabolically competent cell systems, such as HepaRG cells, and optimized protocols like the Enhanced Ames Test, are crucial for the accurate assessment of the genotoxic hazard posed by NDSRIs.

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